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Compound Focus: Brilanestrant

CAS No.: 1365888-06-7

Cat. No.: S548679

This document provides a consolidated overview of Brilanestrant's pharmacological profile and key

experimental protocols based on preclinical and clinical data.

Introduction

Brilanestrant (GDC-0810, ARN-810) is an oral selective estrogen receptor degrader (SERD) developed for
treating estrogen receptor-positive (ER+) breast cancer [1]. It acts as a pure ER antagonist, potently binding
to the ERq, inducing its degradation, and inhibiting cancer cell proliferation [2] [3]. Its oral bioavailability

addresses a key limitation of the first-generation SERD, fulvestrant, which requires intramuscular injection

[1].

Key Pharmacokinetic and Pharmacodynamic Properties

The tables below summarize core quantitative data for Brilanestrant.

Table 1: Binding and Cellular Activity Profile of Brilanestrant

Parameter Value Experimental Context
ERa Binding (ICso) 6.1 nM Cell-free competitive binding assay [3]
ERp Binding (ICso) 8.8 nM Cell-free competitive binding assay [3]
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Parameter Value Experimental Context

ER-a Degradation (ECso) 0.7 nM MCEF-7 cells (In-cell Western) [2] [3]

Cell Viability (ICso) 2.5nM MCF-7 cells (5-day assay) [2] [3]
Transcriptional Antagonism (ICso) 2nM MCF-7 cells (Luciferase reporter assay) [2]

Table 2: In Vivo Pharmacokinetics and Efficacy

Parameter Findings Context

Oral Bioavailability 40% - 60% Across species (preclinical) [2] [3]

Plasma Protein >99.5% Across species (preclinical) [3]

Binding

In Vivo Efficacy Substantial tumor-growth Tamoxifen-sensitive MCF-7 xenograft model (3
inhibition mg/kg, p.o.) [2]

In Vivo Efficacy >50% tumor regression MCF-7 xenograft model (100 mg/kg/day, p.o.)

[2]

Experimental Protocols

Here are detailed methodologies for key assays used to characterize Brilanestrant.

Protocol 1: In-Cell Western Assay for ERa Degradation This protocol measures Brilanestrant's ability to

induce degradation of the estrogen receptor in cells [3].

¢ Cell Line: MCF-7 human breast cancer cells.

¢ Culture: Maintain cells in phenol red-free RPMI medium supplemented with 5% charcoal-dextran
stripped FBS, 20 mM HEPES, and Non-Essential Amino Acids (NEAA).

e Seeding: Trypsinize, wash, and adjust cell concentration to 200,000 cells/mL. Seed 16 pL (3,200
cells) into each well of a poly-D-lysine coated 384-well plate.

¢ Incubation: Incubate seeded plates at 37°C for 4 days to allow cell adhesion and growth.
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e Compound Treatment: On day 4, prepare a serial dilution of Brilanestrant (e.g., 10-point, 1:5
dilution). Add 16 uL of compound to cells for a final concentration typically ranging from 10=> M to
5.12 x 10712 M. Include appropriate controls.

¢ Incubation with Compound: Incubate for 4 hours.

¢ Fixation: Add 16 pL of 30% formalin to each well (10% final concentration) and incubate for 20
minutes at room temperature.

e Permeabilization and Blocking: Wash twice with PBS containing 0.1% Tween-20. Permeabilize
cells with 50 pL/well of PBS with 0.1% Triton X-100 for 15 minutes. Decant, add LI-COR blocking
buffer, and incubate overnight at 4°C.

¢ Antibody Staining: Decant blocking buffer and incubate with primary antibody (SP1 anti-ER rabbit
monoclonal antibody, 1:1000 dilution in blocking buffer with 0.1% Tween-20) overnight at 4°C.

¢ Detection: Wash to remove unbound antibody. Incubate with secondary antibody (LI-COR goat anti-
rabbit IRDye 800CW, 1:1000) and DRAQ5 DNA dye for 60-90 minutes at room temperature.

e Analysis: Wash plates and scan on a LI-COR Odyssey infrared imaging system. Normalize ERa
signal to the DNA dye signal for quantification.

Protocol 2: Clinical Trial Design (NCT01823835) This was a multi-institution, open-label, phase Ia/Ib/Ila

study designed to evaluate the safety and efficacy of Brilanestrant [4].

e Objective: To assess the safety, pharmacokinetics, and proof-of-concept of GDC-0810 as a single
agent and in combination with palbociclib and/or an LHRH agonist in women with locally advanced or
metastatic ER+ breast cancer.

e Study Arms:

o Phase la (Dose Escalation): GDC-0810 single agent administered orally once or twice daily in
fasting or non-fasting states. Doses tested included 100 mg, 200 mg, 400 mg, 600 mg, and 800
mg.

o Phase Ib (Combination): GDC-0810 (e.g., 400 mg) combined with palbociclib (125 mg) and/or
an LHRH agonist.

o Phase lla (Dose Expansion): GDC-0810 at 600 mg once daily in participants previously
treated with an aromatase inhibitor, with or without prior fulvestrant, and with or without
confirmed ESR1 mutations.

¢ Key Endpoints: Dose-limiting toxicities (DLTs), recommended Phase Il dose (RP2D), safety,
tolerability, pharmacokinetics, and anti-tumor activity.

Visualizing SERD Mechanism and Clinical Workflow

The following diagrams illustrate the molecular mechanism of Brilanestrant and the flow of its key clinical

trial.
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Diagram 1: Brilanestrant's mechanism of action. Brilanestrant binds the estrogen receptor (ER), inhibiting
dimerization and recruitment to DNA. It induces a conformational change that targets the receptor for

proteasomal degradation, thereby blocking gene transcription and cancer cell proliferation [1].
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Diagram 2: Clinical trial workflow for Brilanestrant (NCT01823835). The study progressed from a single-
agent dose escalation phase to evaluate combinations, culminating in a dose expansion phase to further

assess safety and efficacy [4].

Key Considerations for Researchers

e Metabolic Stability: Brilanestrant is a low-clearance molecule with minimal inhibition against major
CYP enzymes like CYP1A2, CYP2D6, and CYP3A4 (ICso > 20 uM), though it potently inhibits
CYP2C8 (ICs0 < 0.1 pM) [3].

¢ Clinical Status: It is important to note that the clinical development of Brilanestrant was terminated
[4]. Nonetheless, the data generated provides valuable insights for the development of other oral
SERDs.

Conclusion

Brilanestrant represents a significant effort in developing oral SERDs with a favorable pharmacokinetic
profile and potent ER degradation activity. The protocols and data summarized here serve as a reference for

researchers in the ongoing development of novel endocrine therapies for breast cancer.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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